5-Desmethyl-3-methyl Leflunomide

Descripción general

Descripción

5-Desmethyl-3-methyl Leflunomide is a compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . It is known for its role as an impurity in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis . This compound is also referred to as Leflunomide EP Impurity E .

Mecanismo De Acción

Target of Action

The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .

Mode of Action

This compound acts as an immunomodulatory and immunosuppressive agent . It exerts its effects by inhibiting DHODH, thereby preventing the synthesis of rUMP . This inhibition primarily involves the regulation of autoimmune lymphocytes . It has been suggested that the compound exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression .

Biochemical Pathways

By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine ribonucleotides . This disruption affects the proliferation of autoimmune lymphocytes, thereby modulating the immune response .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed from the gastrointestinal tract . It is then converted to its active form, teriflunomide, which inhibits DHODH . Approximately 90% of a single dose of the compound is eliminated, with 43% in urine and 48% in feces .

Result of Action

The inhibition of DHODH by this compound results in the suppression of autoimmune lymphocyte proliferation . This suppression can lead to the management of the signs and symptoms of active rheumatoid arthritis (RA), improving physical function and slowing the progression of structural damage associated with the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as pH and temperature . .

Análisis Bioquímico

Biochemical Properties

It is known that Leflunomide, the parent compound, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA

Cellular Effects

Leflunomide has been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Leflunomide, the parent compound, works by inhibiting DHODH, a key enzyme in the de novo synthesis of rUMP This inhibition disrupts the synthesis of DNA and RNA, affecting cell proliferation

Métodos De Preparación

The synthesis of 5-Desmethyl-3-methyl Leflunomide involves several steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction typically occurs in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified using column chromatography with a solvent system such as dichloromethane (DCM) and ethyl acetate .

Análisis De Reacciones Químicas

5-Desmethyl-3-methyl Leflunomide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Desmethyl-3-methyl Leflunomide has several scientific research applications:

Comparación Con Compuestos Similares

5-Desmethyl-3-methyl Leflunomide can be compared with other isoxazole derivatives, such as:

5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide: Another isoxazole derivative with similar structural features.

Leflunomide: The parent compound from which this compound is derived as an impurity.

The uniqueness of this compound lies in its specific role as an impurity in Leflunomide and its applications in pharmaceutical research and development .

Actividad Biológica

5-Desmethyl-3-methyl Leflunomide, a derivative of Leflunomide, exhibits significant biological activity primarily through its mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHODH). This compound plays a crucial role in immunomodulation and the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA).

Target Enzyme : The primary target of this compound is the mitochondrial enzyme DHODH. This enzyme is essential for the de novo synthesis of pyrimidines, specifically uridine monophosphate (UMP), which is vital for DNA and RNA synthesis .

Mode of Action : By inhibiting DHODH, the compound disrupts the proliferation of activated lymphocytes, which are crucial in autoimmune responses. This inhibition leads to a reduction in the synthesis of pyrimidine ribonucleotides, thereby affecting lymphocyte activation and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed from the gastrointestinal tract and metabolized to its active form, A77-1726 (teriflunomide), which enhances its therapeutic effects .

Biological Effects

The biological effects of this compound include:

- Immunosuppression : The compound effectively suppresses autoimmune lymphocyte proliferation, contributing to its therapeutic efficacy in conditions like RA .

- Anti-inflammatory Activity : It has demonstrated significant anti-inflammatory properties, which are beneficial in managing symptoms associated with autoimmune disorders .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety profile of Leflunomide and its derivatives:

- Efficacy in Rheumatoid Arthritis : A prospective study involving 136 patients with RA showed that 76% of evaluable patients responded moderately to well after 12 months of treatment with Leflunomide. The study reported a withdrawal rate primarily due to adverse drug reactions (29%) and lack of efficacy (13%) .

- Adverse Effects : Common adverse effects observed included gastrointestinal disturbances, liver enzyme elevations, and skin reactions. In a cohort study, 65% of patients experienced at least one adverse reaction related to Leflunomide during follow-up .

Comparative Analysis with Leflunomide

| Parameter | This compound | Leflunomide |

|---|---|---|

| Primary Target | DHODH | DHODH |

| Mechanism | Immunomodulatory | Immunomodulatory |

| Therapeutic Use | Autoimmune diseases | Autoimmune diseases |

| Side Effects | Similar to Leflunomide | Gastrointestinal issues, liver toxicity |

| Efficacy in RA | Moderate to good responders | Moderate to good responders |

Research Applications

This compound has been utilized in various research contexts:

- Analytical Chemistry : Used as a reference standard for method validation and stability testing.

- Pharmacological Studies : Investigated for its potential roles in cancer therapy due to its ability to inhibit cell cycle progression by affecting pyrimidine synthesis.

Propiedades

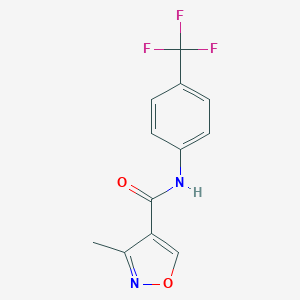

IUPAC Name |

3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBGILHVSSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174957 | |

| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208401-20-1 | |

| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.